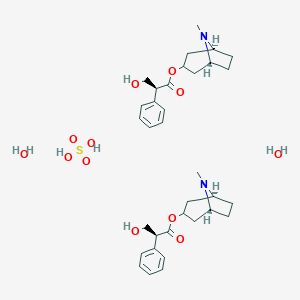
Anaspaz
Descripción general
Descripción
El sulfato de hiosciamina es un alcaloide tropánico y el isómero levógiro de la atropina. Es un compuesto natural que se encuentra en plantas de la familia de las solanáceas, como la belladona, la mandrágora y la belladona (Atropa belladonna). El sulfato de hiosciamina es conocido por sus propiedades anticolinérgicas y se utiliza para tratar diversos trastornos gastrointestinales, espasmos musculares y otras afecciones médicas .
Aplicaciones Científicas De Investigación
El sulfato de hiosciamina tiene una amplia gama de aplicaciones de investigación científica:
Biología: Se estudia por sus efectos sobre el sistema nervioso y su papel como agente anticolinérgico.
Medicina: Se utiliza para tratar trastornos gastrointestinales, espasmos musculares y síntomas de la enfermedad de Parkinson.
Mecanismo De Acción
El sulfato de hiosciamina ejerce sus efectos inhibiendo la acción de la acetilcolina, el principal neurotransmisor del sistema nervioso parasimpático. Se une a los receptores muscarínicos, bloqueando la acción de la acetilcolina y provocando una disminución de la motilidad del tracto gastrointestinal, una reducción de la secreción de ácido gástrico y una disminución de la producción de otros fluidos corporales . Esta actividad anticolinérgica es responsable de sus efectos terapéuticos en el tratamiento de diversas afecciones médicas .
Análisis Bioquímico
Biochemical Properties
Anaspaz specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . It controls excessive pharyngeal, tracheal, and bronchial secretions .
Cellular Effects
This compound inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . This impacts cell function by altering the normal biochemical reactions within the gastrointestinal tract cells.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholine, a neurotransmitter in the nervous system. By blocking the action of acetylcholine, this compound reduces muscle contractions and the production of certain bodily fluids .
Temporal Effects in Laboratory Settings
This compound is absorbed totally and completely by sublingual administration as well as oral administration . The half-life of this compound is 3.5 hours and the majority of the drug is excreted in the urine unchanged within the first 12 hours .
Dosage Effects in Animal Models
The effects of this compound on animal models vary with different dosages. Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are not mentioned in the available resources .
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it inhibits the action of acetylcholine . This results in decreased muscle contractions and reduced production of certain bodily fluids .
Transport and Distribution
Once absorbed, this compound is distributed throughout the entire body . Specific transporters or binding proteins that it interacts with are not mentioned in the available resources .
Subcellular Localization
This compound passes the blood-brain barrier and the placental barriers . Specific information about its subcellular localization and any effects on its activity or function are not mentioned in the available resources .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El sulfato de hiosciamina se puede sintetizar mediante varias rutas químicas. Un método común consiste en la extracción de hiosciamina de fuentes vegetales, seguida de su conversión a la sal de sulfato. El proceso de extracción suele implicar la alcalinización del material vegetal con hidróxido de amonio y la extracción con cloruro de metileno. El extracto se acidifica entonces con ácido sulfúrico para precipitar el sulfato de hiosciamina .
Métodos de producción industrial
En entornos industriales, el sulfato de hiosciamina se produce cultivando plantas ricas en hiosciamina, como la Atropa belladonna. El alcaloide se extrae del material vegetal utilizando disolventes y el extracto crudo se purifica mediante diversos procesos químicos para obtener el sulfato de hiosciamina en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
El sulfato de hiosciamina experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: La hiosciamina se puede oxidar para formar derivados del ácido trópico.
Hidrólisis: El enlace éster de la hiosciamina se puede hidrolizar para producir tropina y ácido trópico.
Sustitución: La hiosciamina puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo éster
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para la hidrólisis, siendo el ácido clorhídrico o el hidróxido de sodio reactivos típicos.
Sustitución: Los nucleófilos como el amoníaco o las aminas se pueden utilizar para las reacciones de sustitución
Productos principales
Oxidación: Derivados del ácido trópico.
Hidrólisis: Tropina y ácido trópico.
Sustitución: Varios derivados de tropano sustituidos
Comparación Con Compuestos Similares
Compuestos similares
Escopolamina: Otro alcaloide tropánico con efectos anticolinérgicos, utilizado principalmente para la cinetosis y las náuseas postoperatorias.
Hioscina: Similar a la escopolamina, se utiliza por sus propiedades antiespasmódicas y antieméticas.
Singularidad
El sulfato de hiosciamina es único por su forma isomérica específica, que proporciona efectos farmacológicos distintos en comparación con su mezcla racémica, la atropina. Su acción específica sobre los receptores muscarínicos lo hace particularmente eficaz en el tratamiento de trastornos gastrointestinales y neurológicos .
Propiedades
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-OMLVBYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6835-16-1, 620-61-1 | |
| Record name | Hyoscyamine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyoscyamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOSCYAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)



![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)





